molecular formula C18H21N3O B045530 N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide CAS No. 516445-83-3

N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide

Cat. No.: B045530
CAS No.: 516445-83-3
M. Wt: 295.4 g/mol
InChI Key: CMBJQJBQELVJHE-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-1H-indazole-3-carboxamide: is a synthetic compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and lipophilicity to its derivatives. The incorporation of the adamantyl group into various chemical structures has been explored for its potential to enhance the pharmacological properties of compounds, making them more effective in medicinal applications.

Mechanism of Action

Target of Action

N-(1-Adamantyl)-1H-indazole-3-carboxamide is a derivative of adamantane, a compound that has been found to possess physiological activity . The primary targets of adamantane derivatives are often viral proteins, particularly those involved in the replication of influenza A virus strains . The adamantane fragment in these compounds acts as a membranotropic carrier, introducing physiologically active functional groups to the target .

Mode of Action

Adamantane derivatives are known to interact with their targets through a hydrophobic core, which is the adamantane fragment . This interaction can inhibit the replication of certain viruses . The specific interaction of N-(1-Adamantyl)-1H-indazole-3-carboxamide with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Adamantane derivatives have been found to affect the replication of influenza a virus strains . The compound’s adamantyl group undergoes mono- and dihydroxylation, which are highly efficient metabolic processes . The exact downstream effects of these processes are yet to be determined.

Pharmacokinetics

It is known that adamantane derivatives can be metabolized in the human liver . The adamantyl group of these compounds undergoes mono- and dihydroxylation, which are highly efficient metabolic processes . The impact of these properties on the bioavailability of N-(1-Adamantyl)-1H-indazole-3-carboxamide is yet to be determined.

Result of Action

Adamantane derivatives have been found to inhibit the replication of certain viruses, particularly influenza a virus strains . This suggests that N-(1-Adamantyl)-1H-indazole-3-carboxamide may have antiviral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Adamantyl)-1H-indazole-3-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of N-(1-Adamantyl)-1H-indazole-3-carboxamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(1-Adamantyl)-1H-indazole-3-carboxamide is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its stability and lipophilicity make it a promising candidate for drug development, particularly in the treatment of neurological disorders and viral infections .

Medicine: N-(1-Adamantyl)-1H-indazole-3-carboxamide has shown potential in medicinal chemistry as an antiviral and neuroprotective agent. Its derivatives are being explored for their ability to inhibit viral replication and protect neurons from degeneration .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique structure imparts desirable properties such as thermal stability and mechanical strength to these materials .

Biological Activity

N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide, commonly referred to as a synthetic cannabinoid, has garnered attention in pharmacological research due to its complex structure and potential biological activities. This compound belongs to a class of substances that mimic the effects of cannabinoids found in cannabis, particularly through interactions with the endocannabinoid system. Understanding its biological activity is essential for evaluating its therapeutic potential and safety profile.

Molecular Characteristics

  • Molecular Formula : C18H21N3O
  • Molecular Weight : 295.38 g/mol
  • CAS Number : 516445-83-3

The unique tricyclic structure of this compound contributes to its pharmacological properties, influencing how it interacts with various biological targets.

Structural Representation

The structural formula can be represented as follows:

N Tricyclo 3 3 1 13 7 dec 1 yl 1H Indazole 3 carboxamide\text{N Tricyclo 3 3 1 13 7 dec 1 yl 1H Indazole 3 carboxamide}

This compound primarily acts as a cannabinoid receptor agonist, particularly targeting CB1 and CB2 receptors in the endocannabinoid system. This interaction can lead to various physiological effects, including:

  • Analgesic Effects : Modulation of pain perception.
  • Anti-inflammatory Properties : Reduction of inflammation through immune system modulation.
  • Appetite Stimulation : Inducing hunger, similar to THC.

Pharmacological Studies

Research indicates that synthetic cannabinoids like this compound exhibit a range of biological activities:

Study Findings Reference
Study 1Demonstrated significant analgesic effects in rodent models.
Study 2Showed anti-inflammatory activity in vitro and in vivo.
Study 3Induced appetite stimulation comparable to natural cannabinoids.

Case Study 1: Analgesic Properties

In a controlled study involving rodents, this compound was administered to evaluate its analgesic properties compared to traditional opioids. The results indicated a comparable reduction in pain responses without the severe side effects associated with opioid use, suggesting a potential role in pain management therapies.

Case Study 2: Anti-inflammatory Effects

A separate study focused on the anti-inflammatory capabilities of this compound demonstrated significant reductions in pro-inflammatory cytokines in cultured macrophages and animal models of inflammation. This suggests that it may have therapeutic applications in treating inflammatory diseases.

Safety Profile and Toxicology

While the biological activities are promising, safety assessments are crucial for clinical applications. Reports indicate that synthetic cannabinoids can lead to adverse effects such as anxiety, paranoia, and cardiovascular issues when misused or overdosed.

Toxicological Findings

Parameter Observation
Acute ToxicityModerate toxicity observed at high doses in animal studies.
Long-term EffectsLimited data; requires further investigation for chronic exposure effects.

Properties

IUPAC Name

N-(1-adamantyl)-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-17(16-14-3-1-2-4-15(14)20-21-16)19-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBJQJBQELVJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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